
2-(Butoxymethyl)-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butoxymethyl)-4-tert-butylphenol is an organic compound with a complex structure that includes a butoxymethyl group and a tert-butyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-4-tert-butylphenol typically involves the alkylation of 4-tert-butylphenol with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butoxymethyl)-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxy group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
2-(Butoxymethyl)-4-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Butoxymethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butoxymethyl)oxirane: This compound has a similar butoxymethyl group but differs in its overall structure and reactivity.
4-tert-Butylphenol: Shares the tert-butylphenol core but lacks the butoxymethyl group.
Uniqueness
2-(Butoxymethyl)-4-tert-butylphenol is unique due to the presence of both the butoxymethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
112384-27-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-(butoxymethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C15H24O2/c1-5-6-9-17-11-12-10-13(15(2,3)4)7-8-14(12)16/h7-8,10,16H,5-6,9,11H2,1-4H3 |
Clé InChI |
XEKCHYKWQQBLKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






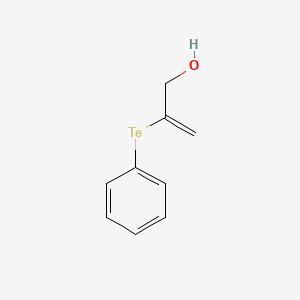

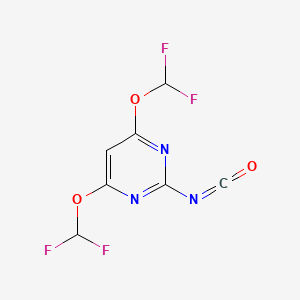
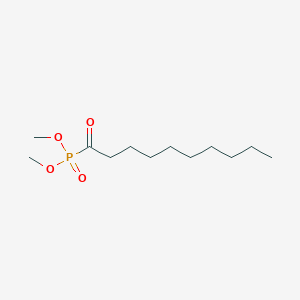
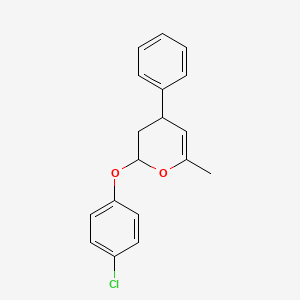
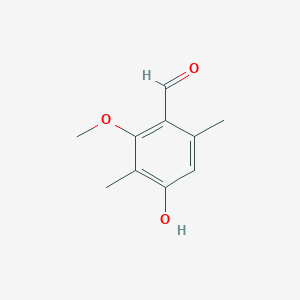
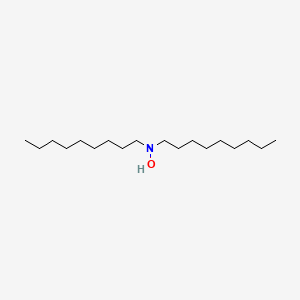


![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
